Saikosaponin D
Overview
Description
Saikosaponin D (SSD) is a triterpene saponin found in Bupleurum . It exhibits antioxidative, immunomodulatory, anti-fibrotic, anti-angiogenic, anticancer, and chemopreventive activities . It has been shown to induce cell death and sensitize chemoresistant cells to chemotherapeutic agents .
Synthesis Analysis
The synthesis of Saikosaponin D involves the preparation of aglycones of high oxidation state from oleanolic acid, regioselective glycosylation to construct the β- (1→3)-linked disaccharide fragment, and efficient gold (I)-catalyzed glycosylation to install the glycans onto the aglycones .Molecular Structure Analysis
Saikosaponin D is characterized by a triterpene tricyclic structure . The molecular weight is 780.98 and the molecular formula is C42H68O13 .Chemical Reactions Analysis
Saikosaponin D is involved in various chemical reactions. For instance, it has been shown to control liver cancer proliferation through suppression of the p-STAT3/C/EBPβ signaling pathway inhibiting COX2 expression .Scientific Research Applications
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Chemotherapeutic Potential
- Field : Oncology
- Application : Saikosaponin D (SSD) exhibits antitumor effects on multiple targets in diverse cancer types by articulating various cell signaling pathways . It inhibits carcinogenic processes such as proliferation, invasion, metastasis, and angiogenesis, whereas it induces apoptosis, autophagy, and differentiation in several cancer cells .
- Method : SSD’s efficacy and benefits are under-researched due to its poor bioavailability. Studies have overcome the impediments of inadequate bioavailability using nanotechnology-based methods such as nanoparticle encapsulation, liposomes, and several other formulations .
- Results : SSD reduces side effects and strengthens anti-cancerous benefits, and has been shown to have an additive or synergistic impact with chemo-preventive medicines .
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Anti-inflammatory, Antitumor, Antiviral, Anti-allergic, Immunoregulation, and Neuroregulation Activities
- Field : Pharmacology
- Application : Saikosaponins, including Saikosaponin D, isolated from Radix Bupleuri, possess various valuable pharmacological activities .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : A broad spectrum of in vitro and in vivo research has proved that Radix Bupleuri extracts, saikosaponin a, saikosaponin d, saikosaponin c, and saikosaponin b2, exhibit these activities mainly through NF-jB, MAPK or other pathways .
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Sensitizing Chemoresistant Cells to Chemotherapeutic Agents
- Field : Oncology
- Application : Saikosaponin-d (Ssd), a saponin from a herbal plant extract, has been shown to induce cell death and sensitize chemoresistant cells to chemotherapeutic agents .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : Ssd sensitized chemoresistant OVCA cells with either p53-wt, -mutant and -null to CDDP .
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Impeding Hippocampal Neurogenesis and Causing Cognitive Deficits
- Field : Neuroscience
- Application : Saikosaponin-d impedes hippocampal neurogenesis and causes cognitive deficits .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
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Inhibiting the Growth and Colony Formation of Prostate Cancer Cells
- Field : Oncology
- Application : Saikosaponin D inhibits the growth and colony formation of prostate cancer cells .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : Saikosaponin D reverses the epithelial-mesenchymal transition and metastasis and suppresses cancer stem cell phenotypes such as self-renewal .
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Impeding Hippocampal Neurogenesis and Causing Cognitive Deficits
- Field : Neuroscience
- Application : Saikosaponin D impedes hippocampal neurogenesis and causes cognitive deficits by inhibiting the survival of neural stem/progenitor cells via neurotrophin receptor signaling in mice .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
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Antioxidant, Antipyretic, and Anti-inflammatory Properties
- Field : Pharmacology
- Application : Saikosaponin D (SSD), an active compound derived from the traditional plant Radix bupleuri, showcases potential in disease management owing to its antioxidant, antipyretic, and anti-inflammatory properties .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The toxicological effects of SSD mainly include hepatotoxicity, neurotoxicity, hemolysis, and cardiotoxicity .
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Inhibiting Receptor Activator of the Nuclear Factor-j B Ligand (RANKL)-induced I j B a Phosphorylation
- Field : Pharmacology
- Application : Saikosaponin a (SSa) inhibits receptor activator of the nuclear factor-j B ligand (RANKL)-induced I j B a phosphorylation .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Future Directions
While the future directions for Saikosaponin D research are not explicitly mentioned in the search results, it is suggested that Saikosaponin D could be a novel adjuvant for the treatment of chemoresistant ovarian cancer . Furthermore, it has been suggested that Saikosaponin D may have potential for use as anti-addiction, anxiolytic, and antidepressant treatments .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O13/c1-21-28(46)33(55-34-31(49)30(48)29(47)22(18-43)53-34)32(50)35(52-21)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23-,24-,25-,26-,27+,28+,29-,30+,31-,32-,33+,34+,35+,37+,38+,39-,40+,41-,42+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWSCMDFVARMPN-LCSVLAELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317467 | |
Record name | Saikosaponin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
781.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Saikosaponin D | |
CAS RN |
20874-52-6 | |
Record name | Saikosaponin D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20874-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Saikosaponin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020874526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Saikosaponin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Saikosaponins | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAIKOSAPONIN D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR635J3F00 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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